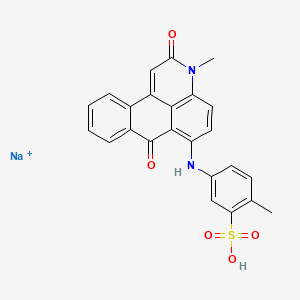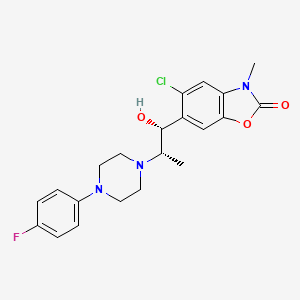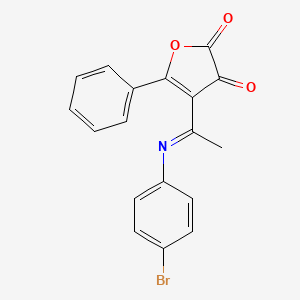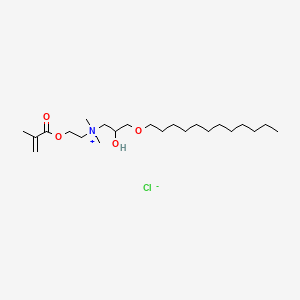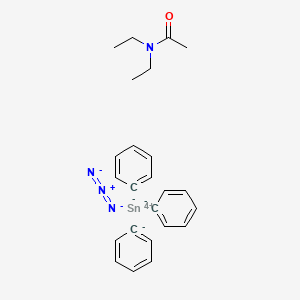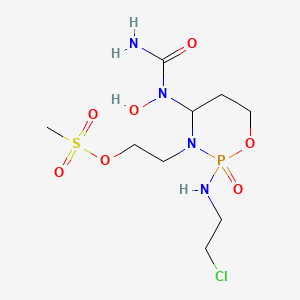
4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride is a complex organic compound It is characterized by its unique structure, which includes a hydroxyl group, a methoxyphenyl group, and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride typically involves multiple steps:
Formation of the core structure: This may involve the reaction of a benzyl alcohol derivative with appropriate reagents to introduce the hydroxyl and methylthio groups.
Introduction of the amino group: This step could involve the reaction of the intermediate with an amine derivative, such as 3-(4-methoxyphenyl)-1-methylpropylamine.
Hydrochloride formation: The final step may involve the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a ketone or aldehyde, while reduction could yield a deoxygenated product.
科学研究应用
4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride may have various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or cellular pathways.
Industry: It may be used in the development of new materials or chemical processes.
作用机制
The mechanism of action of 4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol
- 4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol acetate
Uniqueness
The uniqueness of 4-Hydroxy-alpha-(((3-(4-methoxyphenyl)-1-methylpropyl)amino)methyl)-3-(methylthio)benzyl alcohol hydrochloride lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
66264-96-8 |
|---|---|
分子式 |
C20H28ClNO3S |
分子量 |
398.0 g/mol |
IUPAC 名称 |
4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfanylphenol;hydrochloride |
InChI |
InChI=1S/C20H27NO3S.ClH/c1-14(4-5-15-6-9-17(24-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)25-3;/h6-12,14,19,21-23H,4-5,13H2,1-3H3;1H |
InChI 键 |
MGFTUUJSTPDBSO-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)SC)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


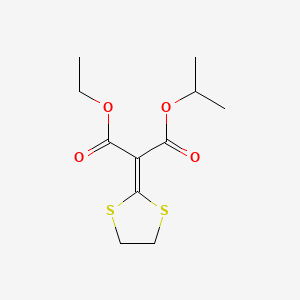
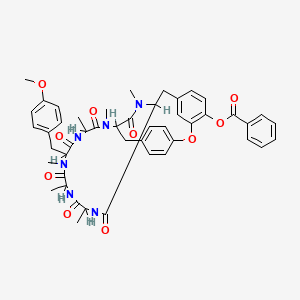
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)


